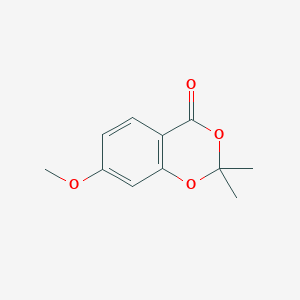
3-Iodoisonicotinic acid
Descripción general
Descripción
3-Iodoisonicotinic Acid is an Antituberculotic. It is used on its own for the control of latent tuberculosis and in combination with other drugs for active TB. It works by inhibiting the formation of mycolic acid in the cell wall of Mycobacterium tuberculosis .
Molecular Structure Analysis
The molecular formula of 3-Iodoisonicotinic acid is C6H4INO2. Its molecular weight is 249.01 .Physical And Chemical Properties Analysis
3-Iodoisonicotinic acid is a yellow solid . It has a boiling point of 241-243°C . The storage temperature is ambient .Aplicaciones Científicas De Investigación
-
Recyclable Hypervalent Iodine Reagents
- Application: 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, related to the iodination chemistry of 3-Iodoisonicotinic acid, serve as recyclable hypervalent iodine reagents.
- Methods of Application: These compounds can be easily recovered from reaction mixtures, contributing to green chemistry.
- Results: The use of these compounds promotes environmentally friendly practices in chemical synthesis.
-
Environmental Friendliness and Organic Synthesis
- Application: Polyvalent iodine compounds, which include derivatives of 3-Iodoisonicotinic acid, are noted for their useful oxidizing properties and environmental friendliness.
- Methods of Application: These compounds are used in organic synthesis and catalytic applications.
- Results: The use of these compounds enhances the efficiency of organic synthesis processes while minimizing environmental impact.
-
Antituberculotic
- Application: 3-Iodoisonicotinic Acid is used on its own for the control of latent tuberculosis and in combination with other drugs for active TB.
- Methods of Application: It works by inhibiting the formation of mycolic acid in the cell wall of Mycobacterium tuberculosis.
- Results: The use of this compound aids in the control and treatment of tuberculosis.
Sure, here are three more potential applications of 3-Iodoisonicotinic acid based on the available data :
-
Synthesis of Other Chemical Compounds
- Application: 3-Iodoisonicotinic acid can be used in the synthesis of other chemical compounds .
- Methods of Application: The exact methods of synthesis are not detailed, but it involves the reaction of 3-Iodoisonicotinic acid with other reagents .
- Results: The synthesis process results in various derivatives that have further chemical applications .
-
Time-Programming of Supramolecular Assembly
- Application: Iodine clocks, which include derivatives of 3-Iodoisonicotinic acid, offer untapped opportunities for the time-programming of supramolecular assembly .
- Methods of Application: The exact methods are not detailed, but it involves the use of iodine clocks in materials science .
- Results: The use of these compounds could potentially enhance the ability to control the assembly of supramolecular structures .
-
Sol–Gel Transition
- Application: Iodine clocks, which include derivatives of 3-Iodoisonicotinic acid, are also used in sol–gel transition .
- Methods of Application: The exact methods are not detailed, but it involves the use of iodine clocks in materials science .
- Results: The use of these compounds could potentially enhance the ability to control the sol–gel transition .
Safety And Hazards
Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
3-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSNRTLYWDXHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347233 | |
| Record name | 3-Iodoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoisonicotinic acid | |
CAS RN |
57842-10-1 | |
| Record name | 3-Iodoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

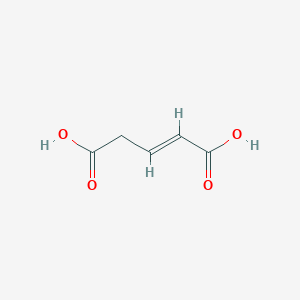
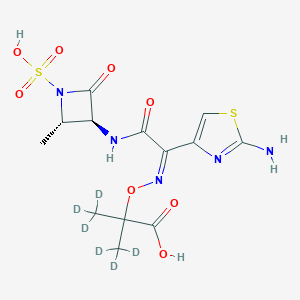

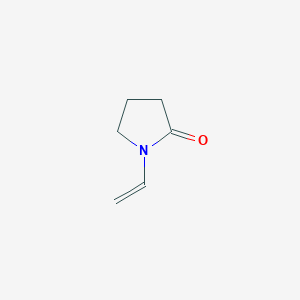
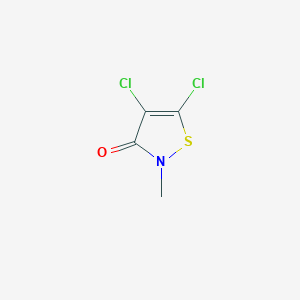
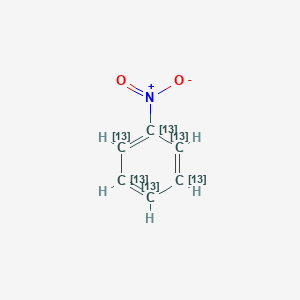
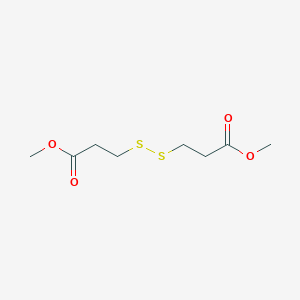
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
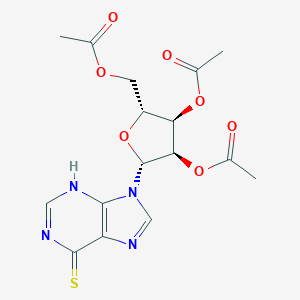
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)


![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
